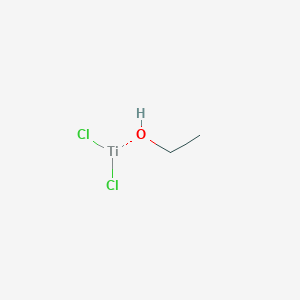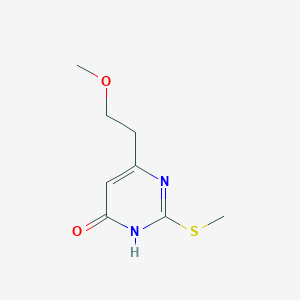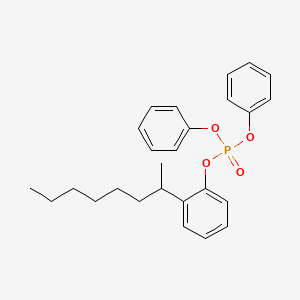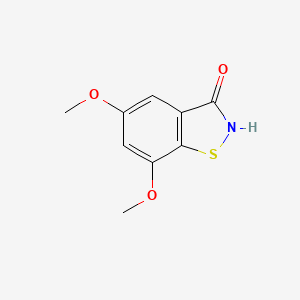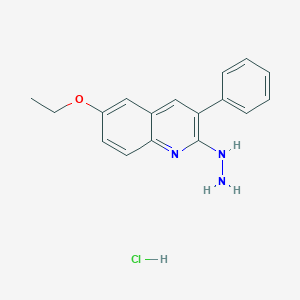
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride is a heterocyclic organic compound with the molecular formula C17H18ClN3O and a molecular weight of 315.79732 g/mol . This compound is known for its unique chemical structure, which includes a quinoline core substituted with hydrazino, ethoxy, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride typically involves the reaction of 6-ethoxy-3-phenylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethoxy and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride
- 2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride
- 4-Bromo-2-thiopheneethanamine hydrochloride
- 2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride
- 5,7-Dichloro-4-hydrazinoquinoline hydrochloride
Uniqueness
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its hydrazino group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
CAS No. |
1172477-19-8 |
|---|---|
Molecular Formula |
C17H18ClN3O |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
(6-ethoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C17H17N3O.ClH/c1-2-21-14-8-9-16-13(10-14)11-15(17(19-16)20-18)12-6-4-3-5-7-12;/h3-11H,2,18H2,1H3,(H,19,20);1H |
InChI Key |
UFMDQBJACGIDRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)

